2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a triazole core substituted with an ethyl group at position 4, a pyridin-4-yl moiety at position 5, and a sulfanyl-linked acetamide group attached to a 2-methoxyphenyl ring. Its structural complexity enables diverse interactions with biological targets, including enzymes and receptors, through hydrogen bonding, π–π stacking, and hydrophobic effects .
Properties
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-3-23-17(13-8-10-19-11-9-13)21-22-18(23)26-12-16(24)20-14-6-4-5-7-15(14)25-2/h4-11H,3,12H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBGEWHCYWVBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332883-52-0 | |
| Record name | 2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitriles. The pyridine ring can be introduced via cross-coupling reactions such as the Suzuki or Heck reactions. The final step often involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various pathogens:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | < 10 µg/mL |
| Gram-negative | < 20 µg/mL |
In vitro studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, demonstrating potential as an alternative to conventional antibiotics .
Anticancer Activity
The anticancer potential of this compound has been investigated through various cell line studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction via caspase activation |
| MDA-MB-231 | 12 | ROS generation leading to cell death |
These studies suggest that the compound induces apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties. In assays measuring nitric oxide production in macrophages, it inhibited lipopolysaccharide (LPS)-induced nitric oxide synthesis, indicating potential applications in treating inflammatory diseases .
Case Study on Antimicrobial Efficacy
A study evaluated the compound's effectiveness against common pathogens responsible for nosocomial infections. Results indicated a significant reduction in bacterial load compared to untreated controls, underscoring its potential as a therapeutic agent .
Case Study on Anticancer Mechanisms
In a study focusing on breast cancer treatment in mice models, the compound was administered to tumor-bearing mice. Histological analysis revealed reduced tumor size and increased apoptosis markers in treated groups, highlighting its efficacy as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of triazole derivatives are highly sensitive to substituent variations. Below is a detailed comparison of the target compound with key analogs:
Key Structural Differences :
Physicochemical Properties
- Solubility: The 2-methoxyphenyl group in the target compound improves aqueous solubility compared to nonpolar substituents (e.g., 4-isopropylphenyl in OLC-12) .
- Metabolic Stability : Ethyl and methoxy groups may slow hepatic metabolism, extending half-life relative to compounds with methyl or halogen substituents .
Biological Activity
The compound 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of the triazole ring followed by the introduction of the sulfanyl and acetamide groups. The structural formula can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 320.43 g/mol
- SMILES Notation : CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=NC=C3
Antimicrobial Properties
Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant activity against various pathogens:
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The triazole derivatives are also recognized for their antifungal properties, particularly against Candida albicans and Aspergillus species. The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .
Anticancer Activity
The potential anticancer effects of triazole derivatives have been a focal point in recent research. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is hypothesized that the compound may interfere with specific molecular targets involved in cell cycle regulation and apoptosis pathways. Some studies have indicated that triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
Anti-inflammatory Effects
Research suggests that compounds with triazole structures may exhibit anti-inflammatory properties. This activity is often attributed to the modulation of inflammatory cytokines and pathways involved in chronic inflammation .
Case Studies and Research Findings
A selection of studies highlights the biological activities associated with triazole derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives under alkaline conditions (e.g., KOH/MeOH). Catalysts such as pyridine and Zeolite Y-H (0.01 M) at 150°C under reflux improve reaction efficiency . Optimization involves adjusting stoichiometric ratios, solvent polarity (ethanol for recrystallization), and reaction time (5 hours). Monitor intermediates via TLC and characterize products using NMR (¹H/¹³C) and mass spectrometry .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- ¹H/¹³C NMR : Confirm sulfanyl and acetamide linkages by identifying characteristic shifts (e.g., ~δ 3.8 ppm for SCH2, δ 165–170 ppm for carbonyl).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Ensure <0.4% deviation for C, H, N, S .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Screen for antiproliferative or anti-inflammatory activity using:
- In vitro cell lines (e.g., MCF-7, HepG2) with IC50 determination via MTT assays.
- Anti-exudative models : Induce inflammation in rodents (e.g., carrageenan-induced paw edema) and measure exudate volume reduction at 10–50 mg/kg doses .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in observed vs. predicted biological activity?
- Methodological Answer : Use quantum chemical calculations (DFT) to model ligand-receptor interactions. Compare computed binding affinities (e.g., AutoDock Vina) with experimental IC50 values. If discrepancies arise, re-evaluate tautomeric forms of the triazole ring or solvation effects using COSMO-RS . Cross-validate with SAR studies by synthesizing analogs with modified substituents (e.g., pyridin-3-yl vs. 4-ethyl groups) .
Q. What strategies optimize reaction conditions for scale-up while minimizing byproducts?
- Methodological Answer : Apply Design of Experiments (DoE):
- Variables : Catalyst loading (Zeolite Y-H), temperature (120–160°C), solvent (DMF vs. MeOH).
- Response Surface Methodology (RSM) : Model interactions to maximize yield.
- Green Chemistry : Substitute pyridine with recyclable ionic liquids to reduce toxicity .
Q. How do structural modifications at the triazole ring impact anti-exudative efficacy?
- Methodological Answer : Synthesize derivatives with:
- Electron-withdrawing groups (e.g., -Cl at pyridinyl) to enhance membrane permeability.
- Bulkier substituents (e.g., 4-ethylphenyl vs. 2-methoxyphenyl) to assess steric effects on target binding.
- Evaluate via in vivo models (rat pleurisy) and correlate logP values with activity using Hansch analysis .
Q. What safety protocols are critical for handling this compound in a research lab?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
